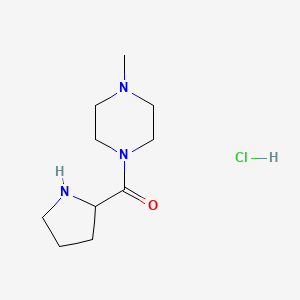
(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride
説明
科学的研究の応用
Molecular Interactions and Mechanistic Insights
Studies have explored the molecular interactions of related compounds, elucidating their binding mechanisms to receptors, which are crucial for developing targeted therapies. For example, research on cannabinoid receptor antagonists revealed insights into conformer stability and receptor binding, providing a foundation for designing receptor-specific drugs (Shim et al., 2002).
Pharmacokinetics and Metabolism
The pharmacokinetic profiles, including metabolism and excretion pathways of structurally related compounds, have been thoroughly investigated. These studies are vital for understanding the bioavailability, efficacy, and safety of potential therapeutic agents. An example includes the comprehensive pharmacokinetic analysis of a dipeptidyl peptidase IV inhibitor, offering insights into drug design and development (Sharma et al., 2012).
Chemical Synthesis and Analytical Approaches
Advancements in the synthesis of complex molecules provide the groundwork for developing new drugs with improved therapeutic profiles. Research on the linear synthesis of derivatives aimed at therapeutic applications illustrates the innovative approaches to chemical synthesis and potential drug discovery (Abbasi et al., 2019).
Potential Therapeutic Applications
The exploration of therapeutic potentials, such as antiprotozoal activities, showcases the relevance of these compounds in addressing global health challenges. Studies have identified derivatives with promising antiprotozoal activities, highlighting the potential for new treatments against infectious diseases (Ansari et al., 2017).
Safety and Hazards
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMWJRAHCFFUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




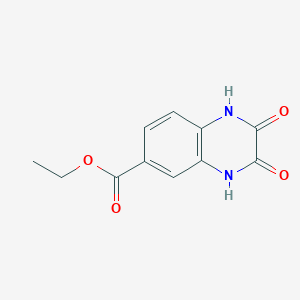

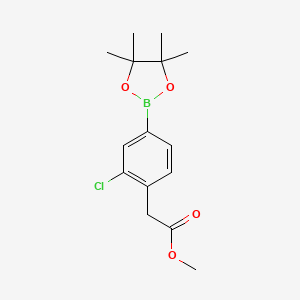
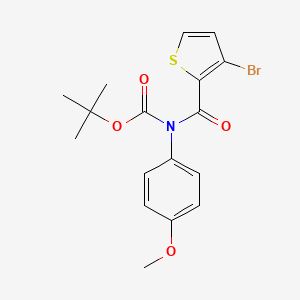
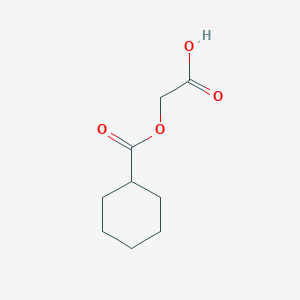
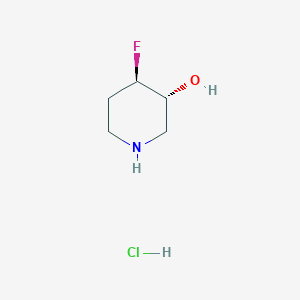
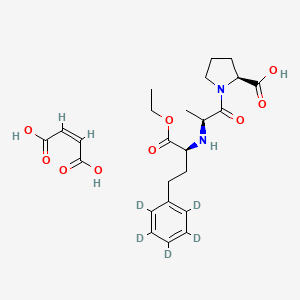
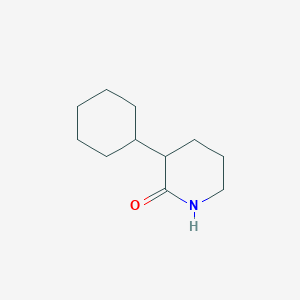
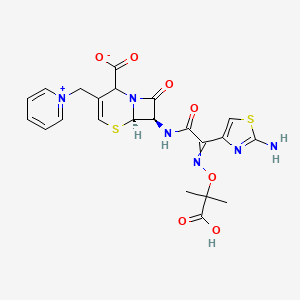
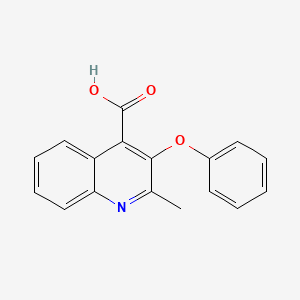

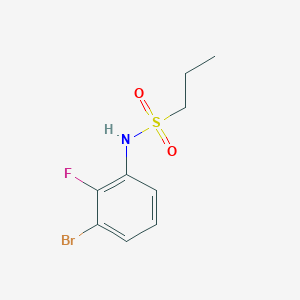
![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)